molecular formula C28H22O2 B084225 1,2,3,4-Tetraphenyl-1,4-butanedione CAS No. 10516-92-4

1,2,3,4-Tetraphenyl-1,4-butanedione

Cat. No.: B084225
CAS No.: 10516-92-4
M. Wt: 390.5 g/mol
InChI Key: SLHKSCFJQMEDTP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetraphenyl-1,4-butanedione is an organic compound with the molecular formula C({28})H({22})O(_{2}) It is characterized by the presence of four phenyl groups attached to a butanedione backbone

Scientific Research Applications

1,2,3,4-Tetraphenyl-1,4-butanedione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The phenyl groups at the 3,4-positions with a twisted conformation prevent their molecules from close packing and are helpful for aggregated emission. A delicate balance between the twisting conformation and rigid conjugation takes advantage of both ACQ and AIE luminogens .

Safety and Hazards

1,2,3,4-Tetraphenyl-1,4-butanedione can cause skin irritation (H315) and eye irritation (H319). It may also cause respiratory irritation (H335). Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

Future Directions

1,2,3,4-Tetraphenyl-1,4-butanedione is of interest for blue emitting devices and for fundamental studies on intermolecular interactions, excited states, and vibronic coupling in the fields of chemical physics and materials science . It has recently attracted attention as an electro-active molecule, as a highly efficient blue emitting electroluminescent dye, or high-energy emitter in organic white-light emitting devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetraphenyl-1,4-butanedione can be synthesized through several methods. One common approach involves the reaction of benzil with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})). The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of the tetraphenyl-substituted butanedione.

Another method involves the oxidative coupling of diphenylacetylene using a suitable oxidizing agent like potassium permanganate (KMnO({4})) or osmium tetroxide (OsO({4})). This method provides a direct route to the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetraphenyl-1,4-butanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone groups to diols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).

    Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are typically used.

    Substitution: Reagents like halogens (Cl({2})) or nitrating agents (HNO(_{3})) can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Diols and other reduced forms.

    Substitution: Halogenated or nitrated phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenyl-1,2-ethanedione (Benzil): Similar in structure but with fewer phenyl groups.

    1,2,3,4-Tetraphenyl-1,3-butadiene: Similar in having four phenyl groups but differs in the position of double bonds.

    Tetraphenylcyclopentadienone: Another tetraphenyl-substituted compound with a different core structure.

Uniqueness

1,2,3,4-Tetraphenyl-1,4-butanedione is unique due to its specific arrangement of phenyl groups and the presence of two diketone functionalities. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

1,2,3,4-tetraphenylbutane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O2/c29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30)24-19-11-4-12-20-24/h1-20,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHKSCFJQMEDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341236
Record name 1,2,3,4-Tetraphenyl-1,4-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10516-92-4
Record name 1,2,3,4-Tetraphenyl-1,4-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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